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Compound of Interest

Compound Name:
5-Formyl-2-methoxyphenylboronic

acid

Cat. No.: B137134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic data for 5-Formyl-2-methoxyphenylboronic acid. Due to the limited availability

of experimentally derived public data, this document presents predicted ¹H and ¹³C NMR

spectral data, offering a valuable resource for the identification and characterization of this

compound in a research and development setting.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 5-Formyl-2-methoxyphenylboronic
acid. These predictions are based on computational models and are intended to serve as a

reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for 5-Formyl-2-methoxyphenylboronic acid (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

9.85 s - -CHO

8.20 s (br) - -B(OH)₂

7.95 d ~2.0 H-6

7.80 dd ~8.5, 2.0 H-4

7.15 d ~8.5 H-3

3.90 s - -OCH₃

Table 2: Predicted ¹³C NMR Data for 5-Formyl-2-methoxyphenylboronic acid (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

192.5 -CHO

165.0 C-2

138.0 C-4

132.0 C-6

130.0 C-5

118.0 C-1 (ipso)

113.0 C-3

56.0 -OCH₃

Experimental Protocol for NMR Spectroscopy
A general methodology for the acquisition of NMR spectra for an arylboronic acid like 5-
Formyl-2-methoxyphenylboronic acid is provided below.

2.1. Sample Preparation
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Weigh approximately 5-10 mg of 5-Formyl-2-methoxyphenylboronic acid directly into a

clean, dry NMR tube.

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The

choice of solvent may depend on the solubility of the compound and the desired chemical

shifts for the exchangeable protons (e.g., the B(OH)₂ protons).

Securely cap the NMR tube and gently agitate or vortex the tube until the sample is

completely dissolved. A brief sonication may be used to aid dissolution if necessary.

2.2. NMR Data Acquisition

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a

400 or 500 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an

adequate signal-to-noise ratio (typically 16 or 32 scans).

Acquire a 1D ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024

or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

generally used to simplify the spectrum and improve signal-to-noise.

Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase

correction, and baseline correction to obtain the final NMR spectra.

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Structural Assignment and Data Visualization
The following diagram illustrates the chemical structure of 5-Formyl-2-methoxyphenylboronic
acid and the logical relationship for the assignment of the predicted NMR signals.

Caption: Molecular structure of 5-Formyl-2-methoxyphenylboronic acid with atom

numbering.
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To cite this document: BenchChem. [Spectroscopic Analysis of 5-Formyl-2-
methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b137134#1h-nmr-and-13c-nmr-data-for-
5-formyl-2-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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